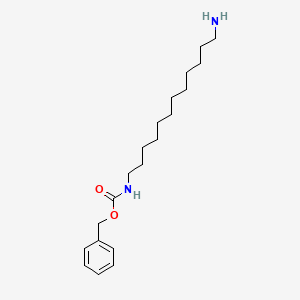

Benzyl N-(12-aminododecyl)carbamate

Beschreibung

BenchChem offers high-quality Benzyl N-(12-aminododecyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl N-(12-aminododecyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

66095-20-3 |

|---|---|

Molekularformel |

C20H34N2O2 |

Molekulargewicht |

334.5 |

IUPAC-Name |

benzyl N-(12-aminododecyl)carbamate |

InChI |

InChI=1S/C20H34N2O2/c21-16-12-7-5-3-1-2-4-6-8-13-17-22-20(23)24-18-19-14-10-9-11-15-19/h9-11,14-15H,1-8,12-13,16-18,21H2,(H,22,23) |

InChI-Schlüssel |

ACMMAQCKZDNEIQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCCCN |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCCCN |

Herkunft des Produkts |

United States |

Definitive Guide to Benzyl N-(12-aminododecyl)carbamate Synthesis

Part 1: Strategic Analysis & The "Symmetry Breaking" Challenge

The synthesis of Benzyl N-(12-aminododecyl)carbamate (also known as N-Cbz-1,12-diaminododecane) represents a classic problem in linker chemistry: symmetry breaking .[1]

In drug development—specifically for PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs)—long aliphatic linkers like the C12 chain are prized for their ability to span deep binding pockets and modulate lipophilicity. However, the starting material, 1,12-diaminododecane , possesses two identical primary amine groups.

The synthetic objective is to protect exactly one amine with a Carboxybenzyl (Cbz) group while leaving the distal amine free for subsequent conjugation.

The Core Challenge: Statistical Distribution

If you react 1 equivalent of diamine with 1 equivalent of Cbz-Cl, you do not get 100% mono-protected product.[1] Instead, you obtain a statistical mixture governed by kinetics:

-

Unreacted Diamine (Starting Material)

-

Mono-Cbz (Target Product)

-

Di-Cbz (Byproduct - "Dead" species)

The Solution: This guide presents two field-proven protocols to overcome this distribution:

-

Method A (Statistical Control): Utilizing high equivalents of diamine to statistically favor mono-protection, coupled with a specific purification strategy.[1]

-

Method B (Kinetic/Salt Control): Pre-organizing the diamine as a mono-hydrochloride salt to sterically and electronically deactivate one terminus.[1]

Part 2: Detailed Experimental Protocols

Method A: The High-Dilution Statistical Protocol

Recommended for initial scale-up (1g - 10g) where excess starting material can be recycled.[1]

Mechanism: By using a large excess of diamine (5:1 ratio), the probability of a Cbz-Cl molecule encountering a free diamine is significantly higher than encountering an already mono-protected amine.[1]

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| 1,12-Diaminododecane | 5.0 | Substrate (Excess drives selectivity) |

| Benzyl Chloroformate (Cbz-Cl) | 1.0 | Protecting Group |

| Triethylamine (TEA) | 1.2 | Base (Acid Scavenger) |

| Dichloromethane (DCM) | Solvent | 0.1 M concentration relative to Cbz-Cl |

| 1M HCl / 1M NaOH | - | Workup Reagents |

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve 1,12-diaminododecane (5.0 eq) and TEA (1.2 eq) in anhydrous DCM. Ensure the diamine is fully dissolved (sonicate if necessary, as C12 diamines can be waxy).

-

Cryogenic Setup: Cool the solution to 0°C using an ice bath. Low temperature reduces the kinetic rate, enhancing selectivity.

-

Controlled Addition (Critical): Dilute Cbz-Cl (1.0 eq) in a separate volume of DCM. Add this solution dropwise to the stirring diamine solution over 60 minutes .

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench: Add water to quench any unreacted acid chloride.[1]

Method B: The Mono-Hydrochloride Salt Protocol

Recommended for high-purity requirements where chromatographic separation is difficult.[1]

Mechanism: Reacting the diamine with exactly 1 equivalent of HCl creates a statistical mixture where the mono-ammonium salt is the dominant reactive species.[1] The protonated amine is non-nucleophilic, effectively "masking" one end.

Step-by-Step Procedure

-

Salt Formation: Dissolve 1,12-diaminododecane (1.0 eq) in Methanol/Toluene (1:1). Add HCl (1.0 eq, 4M in Dioxane) dropwise. Stir for 30 mins.

-

Reaction: Add Cbz-Cl (1.0 eq) followed immediately by Diisopropylethylamine (DIPEA) (1.0 eq) very slowly.

-

Note: This method relies on the solubility difference. The di-salt often precipitates, leaving the mono-salt in solution to react.[1]

-

Part 3: The Self-Validating Purification System

This is the most critical section.[1] A synthesis is only as good as its purification.

Because 1,12-diaminododecane is highly lipophilic (unlike short-chain diamines like ethylenediamine), standard aqueous washes often fail to remove the excess diamine efficiently. We employ a "pH-Switch Extraction" combined with Recrystallization .[1]

Purification Logic Flow

-

Acid Phase: Protonate all amines.[1] Neutral Di-Cbz stays in organic; Mono-Cbz and Diamine go to aqueous (or precipitate).[1]

-

Base Phase: Deprotonate to liberate free amines.

-

Polarity Filter: Use the massive polarity difference between Mono-Cbz and Diamine.

Detailed Workup Protocol (For Method A)

-

Filtration (First Pass): If using Method A (excess diamine), the reaction mixture in DCM may contain precipitated diamine hydrochloride. Filter this off.

-

Acid Extraction: Wash the DCM layer with 0.5 M HCl (aq) .

-

Observation: The Mono-Cbz product (amine) and Unreacted Diamine (bis-amine) will protonate.[1]

-

Crucial Decision: For C12 chains, the hydrochloride salts may be insoluble in water but soluble in warm alcohols.

-

Refined Step: If an emulsion forms (common with C12 surfactants), add Methanol to break it.

-

-

Separation:

-

Basification: Adjust the pH of the aqueous phase to >12 using 4M NaOH. The amines are now free bases.

-

Extraction: Extract 3x with DCM .

-

Crystallization (The Polishing Step):

Part 4: Visualization & Logic Mapping[1]

Diagram 1: Reaction Pathway & Kinetic Control

This diagram illustrates the competing pathways and how "High Dilution" shifts the equilibrium.

Caption: Kinetic competition between mono- and di-protection. High equivalents of diamine statistically suppress the secondary reaction (k2).

Diagram 2: The "pH-Switch" Purification Workflow

This flowchart guides the researcher through the critical separation steps.[1]

Caption: Self-validating purification logic utilizing pH-dependent solubility switches to isolate the target amine.

Part 5: Analytical Validation

To confirm the synthesis, verify the following signals. The symmetry breaking is evident in the NMR integration.

-

1H NMR (400 MHz, CDCl3):

-

δ 7.35 (m, 5H): Benzyl aromatic protons (confirms Cbz).

-

δ 5.09 (s, 2H): Benzylic -CH2-O-.[1]

-

δ 4.70 (br s, 1H): Carbamate -NH-.[1]

-

δ 3.18 (q, 2H): -CH2- adjacent to Carbamate.[1]

-

δ 2.68 (t, 2H): -CH2- adjacent to Free Amine (Distinct shift from carbamate neighbor).[1]

-

δ 1.20-1.50 (m, 20H): Internal methylene chain.

-

-

Mass Spectrometry (ESI+):

-

Calculate [M+H]+: 335.5 g/mol .

-

Look for absence of [M+H]+ 201.4 (Diamine) and [M+H]+ 469.6 (Di-Cbz).

-

References

-

Kwon, K., Haussener, T. J., & Looper, R. E. (2015).[2] Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.[1] [Link]

-

Ha, H.-J., et al. (2007).[5] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link][3][5]

Sources

- 1. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]

- 2. orgsyn.org [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Physicochemical Profile & Synthetic Utility of Benzyl N-(12-aminododecyl)carbamate

Executive Summary

Benzyl N-(12-aminododecyl)carbamate (CAS: 66095-20-3), often referred to as N-Cbz-1,12-diaminododecane , is a critical heterobifunctional linker precursor used in advanced medicinal chemistry and materials science. It serves as a hydrophobicity-modulating spacer in PROTAC (Proteolysis Targeting Chimera) design and a surface-anchoring motif in self-assembled monolayers (SAMs).

Its molecular architecture features a 12-carbon aliphatic chain terminated by two distinct nitrogen functionalities: a free primary amine (

Molecular Architecture & Physicochemical Properties[1]

The molecule represents a "desymmetrized" diamine. The long alkyl chain (C12) introduces significant lipophilicity (

Table 1: Physicochemical Data Profile

| Property | Value / Description | Context/Notes |

| IUPAC Name | Benzyl N-(12-aminododecyl)carbamate | |

| CAS Number | 66095-20-3 (Free Base)1051420-16-6 (HCl Salt) | Verify salt form before calculation. |

| Molecular Formula | ||

| Molecular Weight | 334.50 g/mol | |

| Physical State | White to off-white solid | Waxy crystalline solid. |

| Melting Point | 80–95 °C (Typical range) | Note: Precursor 1,12-diaminododecane melts at 67–69 °C. |

| Solubility | DMSO, DMF, DCM, MeOH, EtOH | Insoluble in water. |

| pKa (Amine) | ~10.6 (Conjugate acid) | Typical for primary aliphatic amines. |

| pKa (Carbamate) | >13 | Non-basic; acts as H-bond donor. |

| LogP | 4.77 (Predicted) | High lipophilicity requires organic cosolvents. |

| TPSA | 64.35 Ų | Polar surface area dominated by carbamate/amine. |

Validated Synthetic Methodology

Challenge: The Statistical Mixture Problem

Direct reaction of 1,12-diaminododecane with benzyl chloroformate (Cbz-Cl) typically yields a mixture of:

-

Unreacted Diamine (Starting material)

-

Mono-Cbz Product (Target)

-

Di-Cbz Product (Unwanted byproduct)

To maximize the yield of the Mono-Cbz product, a statistical protection strategy using a large excess of diamine is required. The following protocol ensures high purity by leveraging solubility differences.

Protocol: Statistical Mono-Protection of 1,12-Diaminododecane

Reagents:

-

1,12-Diaminododecane (5.0 equivalents)

-

Benzyl chloroformate (Cbz-Cl) (1.0 equivalent)

-

Triethylamine (

) (1.2 equivalents) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1,12-diaminododecane (5 eq) and

in DCM at 0 °C. The large excess is critical to ensure Cbz-Cl encounters free diamine rather than mono-protected product. -

Addition: Add Cbz-Cl (1 eq) dissolved in DCM dropwise over 1–2 hours. Slow addition prevents local high concentrations of electrophile.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup (Purification Logic):

-

Filtration: If the di-protected byproduct precipitates (often less soluble), filter it off.

-

Acid Extraction: Wash the organic layer with 0.1 M HCl .

-

Aqueous Layer: Contains unreacted diamine (doubly protonated) and Mono-Cbz product (protonated).

-

Organic Layer: Contains Di-Cbz impurity (neutral). Discard organic layer.

-

-

Basification: Adjust the aqueous layer to pH >12 using NaOH. The Mono-Cbz product precipitates or becomes extractable.[1]

-

Final Extraction: Extract the basic aqueous layer with DCM. The unreacted diamine is highly polar/water-soluble (if pH is carefully managed) or can be removed by vacuum distillation if needed, but the Mono-Cbz preferentially partitions into DCM.

-

-

Isolation: Dry DCM over

, filter, and concentrate in vacuo.

Experimental Workflow Visualization

Caption: Purification logic relying on pH-dependent solubility switches to isolate mono-protected amine.

Applications in Drug Discovery & Materials[3]

PROTAC Linker Design

The C12 chain provides a specific spatial separation (~15–18 Å extended length) between the E3 ligase ligand and the Target Protein ligand.

-

Hydrophobicity: Unlike PEG linkers, the dodecyl chain increases the lipophilicity of the PROTAC, potentially improving membrane permeability for intracellular targets.

-

Rigidity: The alkyl chain is flexible but lacks the gauche-effect conformational bias of PEGs, offering a different entropic profile during ternary complex formation.

Surface Functionalization (SAMs)

The free amine allows covalent attachment to activated surfaces (e.g., NHS-ester functionalized glass or gold), while the Cbz group protects the terminal end.

-

Deprotection on Surface: After monolayer formation, the Cbz group can be removed (acid or hydrogenolysis), exposing a fresh amine array for secondary bio-functionalization.

Application Logic Visualization

Caption: Divergent utility in PROTAC synthesis (linker) and Surface Chemistry (monolayer packing).

Handling, Stability, and Deprotection[2]

Storage

-

Conditions: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The free amine can absorb

from air to form carbamates/carbonates over time. Keep tightly sealed.

Deprotection Methods (Cbz Removal)

The Cbz group is orthogonal to Boc and Fmoc groups, allowing versatile synthetic schemes.

-

Catalytic Hydrogenolysis (Mild):

- (1 atm), 10% Pd/C, MeOH/EtOH.

-

Result: Quantitative removal of Cbz; yields Toluene and

as byproducts.

-

Acidolysis (Harsh):

-

33% HBr in Acetic Acid.

-

Result: Cleaves Cbz; useful if the molecule contains sulfur (which poisons Pd catalysts).

-

References

-

ChemicalBook. (2025). Benzyl (12-aminododecyl)carbamate - CAS 66095-20-3 Properties. Retrieved from

-

ChemScene. (2025). Benzyl (12-aminododecyl)carbamate Product Information. Retrieved from

-

PubChem. (2025).[2][3] 1,12-Diaminododecane (Precursor Data). National Library of Medicine. Retrieved from

-

TCI Chemicals. (2025). 1,12-Diaminododecane Specifications. Retrieved from

-

BenchChem. (2025).[1][4] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Retrieved from

Sources

Overcoming Solubility Bottlenecks in Aliphatic Linker Synthesis: A Technical Guide to Cbz-Protected 1,12-Diaminododecane

Executive Summary

Long-chain aliphatic diamines are critical building blocks in modern drug development, frequently utilized in the synthesis of PROTAC linkers, liposomal anchors, and macrocyclic shuttles [3]. Among these, 1,12-diaminododecane (1,12-DAD) provides an optimal spacer length for bridging distant binding domains. However, the selective functionalization of this molecule—specifically via Carboxybenzyl (Cbz) protection—creates severe solubility bottlenecks.

As a Senior Application Scientist, I frequently observe workflows stalling at the linker-coupling stage due to the intractable nature of Cbz-protected 1,12-DAD. This whitepaper deconstructs the physicochemical causality behind this insolubility and provides self-validating, step-by-step methodologies to synthesize, solvate, and successfully couple Mono-Cbz-1,12-diaminododecane.

The Causality of Insolubility: Physicochemical Profiling

To solve a solubility issue, one must first understand the thermodynamic forces driving the precipitation. The insolubility of Cbz-protected 1,12-diaminododecane is not a random artifact; it is the result of a perfect storm of intermolecular forces.

-

The Aliphatic Core: Unprotected 1,12-diaminododecane is a highly lipophilic 12-carbon chain with a melting point of 67–69 °C [1]. While the free amine groups provide enough polarity to dissolve in ethanol and standard organic solvents [1], the massive hydrophobic bulk inherently rejects aqueous or highly polar environments.

-

The Cbz Protecting Group: The introduction of a Cbz group drastically alters the molecule's lattice energy. The Cbz moiety introduces a planar benzyl ring (facilitating strong

stacking) and a carbamate linkage. The carbamate acts as both a potent hydrogen bond donor (N-H) and acceptor (C=O). -

The Thermodynamic Sink: When synthesized, Mono-Cbz-1,12-DAD behaves as an amphiphilic brick. In non-polar solvents (e.g., hexanes, pure DCM), the carbamate groups tightly hydrogen-bond to one another, forming insoluble aggregates or gels. Conversely, in polar aprotic solvents (e.g., pure DMF, DMSO), the 12-carbon aliphatic chain is poorly solvated, leading to lipophilic collapse. Di-Cbz-1,12-DAD is even more extreme, forming a highly crystalline lattice that is practically insoluble in all standard bench solvents.

Empirical Solvent Matrix Selection

Standard single-solvent systems fail because they only address half of the molecule's structural demands. Successful solvation requires a binary matrix that simultaneously disrupts hydrogen bonding and extends the aliphatic chain.

| Solvent System | Solubility Profile (Mono-Cbz) | Mechanistic Rationale |

| Dichloromethane (DCM) | Poor (Cold) / Forms Gels | Solvates the lipophilic aliphatic chain but lacks the polarity to disrupt strong intermolecular carbamate H-bonds. |

| N,N-Dimethylformamide (DMF) | Poor to Moderate | Disrupts carbamate H-bonds effectively but struggles to fully solvate the highly hydrophobic 12-carbon tail. |

| DCM / DMF (1:1 v/v) | Excellent | Synergistic solvation: DCM extends the aliphatic chain while DMF disrupts the carbamate H-bonding networks. |

| Methanol (MeOH) | Moderate (Heated) | Protic disruption of H-bonds allows dissolution at 60 °C; however, cold solutions rapidly precipitate the product. |

| Water | Insoluble | Complete hydrophobic rejection by the dodecane core. |

Experimental Workflows: Overcoming the Bottleneck

The following protocols are designed as self-validating systems to ensure high-yield synthesis and seamless downstream coupling [2].

Protocol A: Synthesis of Mono-Cbz-1,12-Diaminododecane (Desymmetrization)

To prevent the formation of the highly intractable Di-Cbz-1,12-diaminododecane, strict stoichiometric and phase control is required.

-

Preparation: Dissolve 1,12-diaminododecane (5.0 eq) in a 4:1 mixture of DCM and Methanol (0.2 M relative to the diamine). Causality: The addition of methanol ensures the free diamine remains fully solvated at high concentrations without precipitating.

-

Reagent Addition: Cool the solution to 0 °C under an inert atmosphere. Add Benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise over 2 hours. Causality: The slow addition combined with the massive excess of diamine kinetically favors mono-protection and prevents local concentration spikes of Cbz-Cl.

-

Quench and Acidic Wash: Concentrate the mixture in vacuo to remove methanol. Redissolve the residue in pure DCM and wash with mildly acidic water (pH ~4, using dilute HCl). Causality: The unreacted diamine and the mono-Cbz product (which retains a basic primary amine) partition into the aqueous layer. The neutral, highly insoluble Di-Cbz impurity remains in the organic layer and is discarded.

-

Recovery: Basify the aqueous layer to pH 10 using 2M NaOH and extract extensively with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

-

Purification: To remove residual free diamine, triturate the crude mixture in cold diethyl ether. The Mono-Cbz product precipitates as a white solid, while the free diamine remains soluble in the ether supernatant. Filter and dry.

Protocol B: Dissolution for Downstream Amide Coupling

When utilizing Mono-Cbz-1,12-DAD as a linker in complex syntheses (e.g., attaching to a nucleobase or macrocycle [2, 3]), achieving a homogeneous solution prior to coupling is non-negotiable.

-

Solvent Mixing: Prepare a binary solvent system of anhydrous DCM and DMF (1:1 v/v).

-

Suspension: Add the Mono-Cbz-1,12-diaminododecane to the solvent mixture to achieve a final concentration of 0.1 M.

-

Thermal & Acoustic Agitation: Sonicate the suspension for 5 minutes at 35 °C. Causality: The acoustic and thermal energy overcomes the initial crystalline lattice energy, allowing the binary solvent to stabilize the dissolved state.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). This ensures the primary amine is completely deprotonated and highly nucleophilic.

-

Coupling: Add the pre-activated electrophile (e.g., an NHS-ester or a carboxylic acid pre-treated with HATU). The reaction will proceed homogeneously, preventing the formation of truncated or unreacted linker impurities.

Thermodynamic and Workflow Visualization

Thermodynamic workflow for the synthesis and solvation of Mono-Cbz-1,12-diaminododecane.

References

- Title: 1,12-Dodecanediamine CAS#: 2783-17-7 Source: ChemicalBook URL

- Source: Molecules (via PubMed/NIH)

- Title: Regulation of macrocycle shuttling in [2]rotaxanes by amino-acid speed bumps in organic-aqueous solvent mixtures Source: arXiv URL

mechanism of Cbz protection of long-chain diamines

An In-depth Technical Guide to the Mechanism of Cbz Protection of Long-Chain Diamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective protection of primary amines is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry, pharmaceuticals, and materials science. The benzyloxycarbonyl (Cbz) group is a venerable and highly effective protecting group for amines, prized for its stability and orthogonal deprotection strategies. However, the protection of molecules containing multiple amine functionalities, such as long-chain diamines, presents a significant synthetic challenge. The statistical probability of multiple protections often leads to a mixture of products, complicating purification and reducing the yield of the desired mono-protected species. This guide provides an in-depth exploration of the , with a focus on strategies to achieve selective mono-protection. We will delve into the underlying principles of the reaction, examine the factors that influence its selectivity, and provide practical, field-proven protocols for researchers.

The Enduring Legacy of the Cbz Group in Amine Protection

Introduced in the 1930s by Leonidas Zervas and Max Bergmann, the benzyloxycarbonyl (Cbz or Z) group revolutionized the field of peptide synthesis by enabling the controlled, stepwise assembly of amino acids.[1][2][3] Its utility extends far beyond peptide chemistry, finding widespread application in the synthesis of complex molecules where the nucleophilicity and basicity of an amine must be temporarily masked.[4][5]

The Cbz group's popularity stems from its robust stability under a variety of reaction conditions, including both acidic and basic environments where other protecting groups might be labile.[6][7] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. Furthermore, the Cbz group can be removed under mild conditions, most commonly through catalytic hydrogenolysis, a method that is orthogonal to many other protecting group strategies.[1][5][8][9]

The Core Mechanism: Nucleophilic Acyl Substitution

The introduction of the Cbz group onto an amine is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1][4][10] This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the expulsion of the chloride leaving group.[8][10][11]

A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][8][10] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[12] This is often carried out under Schotten-Baumann conditions, which typically involve an aqueous base (like sodium carbonate or sodium hydroxide) and an organic solvent to dissolve the reactants.[8][12][13][14]

Caption: General mechanism of Cbz protection of an amine.

The Challenge of Selectivity with Long-Chain Diamines

When applying the Cbz protection strategy to a long-chain diamine (e.g., 1,6-hexanediamine, 1,8-octanediamine), the primary challenge is achieving selective mono-protection. Since both amino groups are equally reactive, a simple stoichiometric reaction often results in a statistical mixture of the unreacted diamine, the desired mono-protected product, and the di-protected by-product.

Several factors contribute to this challenge:

-

Statistical Distribution: With two reactive sites, the formation of the di-protected species is statistically probable, especially if the Cbz-Cl is not the limiting reagent.

-

Solubility: Long-chain diamines and their protected derivatives can have varying solubilities in common organic solvents, which can affect reaction kinetics and product distribution.

-

Intermolecular Reactions: At higher concentrations, there is a potential for intermolecular reactions where a mono-protected diamine reacts with another Cbz-Cl molecule, leading to the di-protected product.

Strategies for Achieving Mono-Cbz Protection

To overcome the challenge of di-protection, several strategies can be employed to favor the formation of the mono-Cbz product.

Stoichiometric Control and Slow Addition

The most straightforward approach to favor mono-protection is to use a significant excess of the diamine relative to the benzyl chloroformate. By making Cbz-Cl the limiting reagent, the probability of a second protection event on the same molecule is reduced.

A further refinement of this strategy is the slow, dropwise addition of Cbz-Cl to a well-stirred solution of the excess diamine.[10] This maintains a low instantaneous concentration of the protecting agent, further minimizing the chance of di-protection.

In Situ Mono-Protonation

A more elegant approach involves the in-situ generation of the mono-hydrochloride salt of the diamine. By protonating one of the amino groups, it is rendered non-nucleophilic and effectively "protected" from reacting with the Cbz-Cl. The remaining free amino group can then react to form the mono-Cbz protected product. While this method is well-documented for the mono-Boc protection of diamines using reagents like trimethylsilyl chloride (TMSCl) or thionyl chloride (SOCl2) to generate one equivalent of HCl, the principle can be adapted for Cbz protection.[15][16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]

- 12. Schotten-Baumann Reaction [organic-chemistry.org]

- 13. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 15. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 16. redalyc.org [redalyc.org]

Technical Whitepaper: Spectroscopic Characterization & Synthesis of Benzyl N-(12-aminododecyl)carbamate

[1]

Executive Summary & Chemical Identity[1][2][3][4]

Benzyl N-(12-aminododecyl)carbamate is a critical "linker" intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and supramolecular polymers.[1] Its structural value lies in the 12-carbon aliphatic chain , which provides a hydrophobic spacer that minimizes steric clash between functional domains, while the Cbz (benzyloxycarbonyl) group offers orthogonal protection, allowing precise, stepwise functionalization of the terminal amine.

Chemical Profile

| Property | Data |

| IUPAC Name | Benzyl N-(12-aminododecyl)carbamate |

| Common Synonyms | N-Cbz-1,12-diaminododecane; 12-(Benzyloxycarbonylamino)dodecylamine |

| CAS Number | 66095-20-3 (Free Base); 1051420-16-6 (HCl Salt) |

| Molecular Formula | |

| Molecular Weight | 334.50 g/mol |

| Physical State | White waxy solid (Free base); Crystalline solid (HCl salt) |

| Solubility | Soluble in DCM, MeOH, DMSO; Insoluble in Water (Free base) |

Synthesis Strategy: The Mono-Protection Challenge

The primary synthetic challenge is avoiding the formation of the symmetrical bis-Cbz byproduct (

Reaction Logic[1]

-

Stoichiometry Control: Use 3.0–5.0 equivalents of 1,12-diaminododecane relative to Benzyl chloroformate (Cbz-Cl).[1]

-

Temperature Modulation: Maintain low temperature (

) during addition to reduce kinetic energy and improve selectivity.[1] -

Purification Logic: Exploiting the polarity difference between the highly polar diamine, the moderately polar mono-Cbz product, and the non-polar bis-Cbz impurity.[1]

Figure 1: Statistical synthesis workflow designed to maximize mono-protection and efficiently remove excess starting material.

Spectroscopic Data Analysis[1][8][10][11]

The following data sets provide the definitive characterization fingerprints for the molecule.

A. Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR (400 MHz,

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.28 – 7.38 | Multiplet (m) | 5H | Ar-H (Phenyl) | Characteristic aromatic ring current deshielding.[1] |

| 5.10 | Singlet (s) | 2H | Ph-CH | Benzylic protons, significantly deshielded by oxygen and the aromatic ring.[1] |

| 4.75 | Broad (br s) | 1H | NH (Carbamate) | Exchangeable proton; chemical shift varies with concentration/temperature. |

| 3.18 | Quartet (q) / Triplet | 2H | CH | Deshielded by the adjacent carbamate nitrogen.[1] Appears as a quartet if coupling to NH is resolved.[1] |

| 2.68 | Triplet (t) | 2H | CH | Terminal methylene adjacent to the free amine.[1] Upfield relative to the carbamate-adjacent methylene.[1] |

| 1.45 – 1.55 | Multiplet (m) | 4H | Methylenes at C2 and C11 (beta positions to nitrogens).[1] | |

| 1.20 – 1.35 | Broad Multiplet | 16H | Internal Chain | The "bulk" methylene envelope characteristic of long aliphatic chains.[1] |

| 1.15 | Broad (br s) | 2H | -NH | Free amine protons (variable shift).[1] |

C NMR (100 MHz,

)

| Chemical Shift ( | Assignment | Structural Context |

| 156.4 | C=O | Carbamate carbonyl carbon.[1] |

| 136.7 | Ar-C (Ipso) | Quaternary aromatic carbon attached to methylene.[1] |

| 128.5, 128.1, 128.0 | Ar-C | Ortho, meta, and para aromatic carbons. |

| 66.5 | Ph-CH | Benzylic carbon.[1] |

| 42.2 | CH | Carbon adjacent to the primary amine.[1] |

| 41.1 | CH | Carbon adjacent to the carbamate nitrogen.[1] |

| 33.8, 30.0, 29.6 | Alkyl Chain | Internal methylene carbons (multiple overlapping peaks). |

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

| Wavenumber (cm | Vibration Mode | Diagnostic Value |

| 3320 – 3400 | Broad band indicating both free amine and carbamate NH. | |

| 2850 – 2920 | Strong, sharp bands typical of long alkyl chains (symmetric/asymmetric).[1] | |

| 1685 – 1705 | Critical Identity Peak. The carbamate carbonyl ("Amide I" like). | |

| 1520 – 1540 | Amide II band associated with the carbamate. | |

| 690 – 750 | Monosubstituted benzene ring out-of-plane bending.[1] |

C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.[1]

Experimental Protocol: Self-Validating Synthesis

This protocol includes built-in checkpoints (CP) to ensure quality.[1]

Materials:

-

1,12-Diaminododecane (5.0 eq)[1]

-

Benzyl chloroformate (Cbz-Cl) (1.0 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

-

Triethylamine (TEA) (1.2 eq)[1]

Procedure:

-

Dissolution: Dissolve 1,12-diaminododecane (5.0 g, 25 mmol) and TEA (0.84 mL, 6 mmol) in anhydrous DCM (100 mL). Cool to

in an ice bath.-

CP: Ensure diamine is fully dissolved; sonicate if necessary.[1]

-

-

Addition: Dilute Cbz-Cl (0.85 g, 5 mmol) in DCM (10 mL). Add this solution dropwise to the diamine mixture over 60 minutes.

-

Expert Insight: Slow addition into a large excess of diamine statistically favors the mono-product over the bis-product.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup (The "Self-Validating" Step):

-

Concentrate the reaction mixture to ~30 mL.

-

Wash with water (3 x 50 mL).[1] The excess diamine is partially soluble in water, but the long chain makes it greasy.[1]

-

Crucial Step: Acidify the organic layer with 1M HCl.[1] The mono-amine and diamine will protonate and move to the aqueous layer.[1] The Bis-Cbz (neutral) will remain in the DCM.[1]

-

Basify the aqueous layer (pH > 12) with NaOH.[1]

-

Extract with DCM (3 x 50 mL).[1] This recovers the Mono-Cbz and Diamine.[1]

-

-

Purification:

Figure 2: Quality Control Decision Tree. Ninhydrin staining confirms the presence of a free amine (Mono-Cbz), distinguishing it from the Bis-Cbz impurity.[1]

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Authoritative source on Cbz protection mechanics). [1]

-

Krapcho, A. P., & Kuell, C. S. (1990).[1] Mono-protected diamines.[1] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.[1] Synthetic Communications, 20(16), 2559-2564.[1] (Foundational methodology for statistical mono-protection).[1] [1]

-

National Institute of Standards and Technology (NIST). (2023).[1] Benzyl carbamate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] (Reference for Cbz group spectral bands). [1]

-

TCI Chemicals. (2023).[1] Product Specification: N-Carbobenzoxy-1,12-diaminododecane Hydrochloride. (Physical property verification). [1]

A Comprehensive Guide to Amine Protecting Groups for Long-Chain Aliphatics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenges of Protecting Long-Chain Aliphatic Amines

In the realm of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the protection of amine functionalities is a cornerstone of strategic chemical design.[1][2] Long-chain aliphatic amines, integral components of lipids, surfactants, and a variety of bioactive molecules, present a unique set of challenges that demand a nuanced approach to the selection and implementation of protecting groups.[3][4] The very nature of their long, hydrophobic alkyl chains introduces complexities not typically encountered with their short-chain or aromatic counterparts.

The primary hurdles in the protection of these amines stem from their distinct physicochemical properties. The extended alkyl chain can significantly diminish the reactivity of the amine through steric hindrance, making it more difficult for bulky protecting group reagents to access the nitrogen atom.[5][6] This steric congestion can necessitate more forcing reaction conditions, which may not be compatible with other sensitive functional groups within the molecule.

Furthermore, the pronounced lipophilicity of long-chain aliphatic amines often leads to solubility issues in common reaction solvents.[7] This can result in heterogeneous reaction mixtures, leading to inconsistent results, and can complicate purification processes. The choice of a suitable solvent system that can effectively solvate both the nonpolar substrate and the often polar reagents is therefore a critical consideration.

This in-depth technical guide provides a comprehensive overview of the most effective strategies for the protection and deprotection of long-chain aliphatic amines. We will delve into the intricacies of various protecting groups, offering field-proven insights into their application, stability, and cleavage, with a special focus on addressing the inherent challenges posed by these valuable substrates.

Carbamate Protecting Groups: The Workhorses of Amine Protection

Carbamates are the most widely employed class of protecting groups for amines due to their ease of installation, general stability to a wide range of reaction conditions, and the availability of a diverse array of cleavage methods.[2][8]

tert-Butoxycarbonyl (Boc)

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability under basic and nucleophilic conditions and its straightforward removal with acid.[9][10]

Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. For long-chain aliphatic amines, the choice of solvent is critical to ensure adequate solubility. A mixture of a polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) with a co-solvent may be necessary.

Stability: The Boc group is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic hydrolysis conditions. This robustness makes it an excellent choice for multi-step syntheses where other transformations are required.[10]

Cleavage: Deprotection is most commonly achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[11] The mechanism involves the formation of a stable tert-butyl cation, which necessitates the use of scavengers, such as triisopropylsilane (TIS) or anisole, to prevent side reactions with nucleophilic residues in the substrate.

Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) during Boc protection is crucial to prevent competition with the amine substrate for the (Boc)₂O. The selection of the deprotection acid and solvent system is dictated by the overall acid sensitivity of the molecule. For substrates with other acid-labile groups, milder acidic conditions or alternative deprotection methods may be required.

Experimental Protocol: Boc Protection of Octadecylamine

-

Materials: Octadecylamine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve octadecylamine (1.0 eq) in DCM.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Benzyloxycarbonyl (Cbz or Z)

The Cbz group is a classic amine protecting group that is stable to both acidic and basic conditions and is readily removed by catalytic hydrogenolysis.[12]

Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often in a biphasic system of an organic solvent and aqueous sodium carbonate or bicarbonate.

Stability: The Cbz group is orthogonal to the Boc group, as it is stable to the acidic conditions used for Boc removal.[8] It is also stable to most non-reducing reagents.

Cleavage: The most common method for Cbz deprotection is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. This method is mild and generally high-yielding. Alternative methods include transfer hydrogenation or treatment with strong acids like HBr in acetic acid, although the latter is less common for sensitive substrates.

Causality Behind Experimental Choices: Catalytic hydrogenation is the preferred cleavage method due to its mildness. However, it is incompatible with substrates containing other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing groups. In such cases, alternative deprotection methods must be considered. The choice of catalyst and solvent for hydrogenation can influence the reaction rate and selectivity.

Experimental Protocol: Cbz Deprotection of N-Cbz-dodecylamine

-

Materials: N-Cbz-dodecylamine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

-

Procedure:

-

Dissolve N-Cbz-dodecylamine in MeOH in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (typically 5-10 mol % of palladium).

-

Purge the flask with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with MeOH.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected dodecylamine.

-

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is renowned for its lability to mild basic conditions, making it a cornerstone of solid-phase peptide synthesis and a valuable tool for orthogonal protection strategies.[8][]

Introduction: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base like sodium bicarbonate or an organic base.

Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenation, providing orthogonality to both Boc and Cbz groups.[8]

Cleavage: Deprotection is achieved with a mild base, most commonly a solution of 20% piperidine in N,N-dimethylformamide (DMF). The cleavage proceeds via a β-elimination mechanism.

Causality Behind Experimental Choices: The choice of a secondary amine base like piperidine for deprotection is critical for the E1cB mechanism to proceed efficiently. The use of DMF as a solvent is common due to its ability to solvate both the protected substrate and the polar byproducts. For long-chain aliphatic amines, ensuring complete solubility in the deprotection medium is key to achieving a clean and complete reaction.

Sulfonamide Protecting Groups: Enhancing Stability and Orthogonality

Sulfonamides offer a higher level of stability compared to carbamates, particularly towards acidic and some reducing conditions.

2-Nitrobenzenesulfonyl (Nosyl or Ns)

The nosyl group has gained prominence due to its robust stability and its unique cleavage under mild, nucleophilic conditions, offering excellent orthogonality to many other protecting groups.[14]

Introduction: The nosyl group is introduced by reacting the amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base such as pyridine or triethylamine.

Stability: Nosyl amides are exceptionally stable to strong acids (including TFA), making them orthogonal to Boc protection. They are also stable to many oxidizing and reducing agents.

Cleavage: The key advantage of the nosyl group is its cleavage via nucleophilic aromatic substitution with a thiol, typically thiophenol, in the presence of a base like potassium carbonate.[15] This mild deprotection condition is compatible with a wide range of sensitive functional groups.

Causality Behind Experimental Choices: The electron-withdrawing nitro group on the aromatic ring activates it towards nucleophilic attack by the thiolate, facilitating the cleavage. The choice of a soft nucleophile like thiophenol is crucial for this specific deprotection mechanism.

Experimental Protocol: Nosyl Deprotection of a Long-Chain Aliphatic Amine

-

Materials: N-Nosyl-protected long-chain amine, Thiophenol, Potassium carbonate (K₂CO₃), Acetonitrile (MeCN).

-

Procedure:

-

Dissolve the N-nosyl-protected amine in MeCN.

-

Add thiophenol (2.0-3.0 eq) to the solution.

-

Add powdered anhydrous K₂CO₃ (2.0-3.0 eq).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture and concentrate the filtrate.

-

The crude product can be purified by column chromatography or an acidic workup to remove excess thiophenol and the nosyl byproduct.

-

Orthogonal Protection Strategies for Long-Chain Polyamines

Many biologically active long-chain aliphatic compounds contain multiple amine functionalities. In such cases, an orthogonal protection strategy is essential to selectively deprotect and functionalize each amine independently.[1]

A common orthogonal pairing for a diamine would be the use of an acid-labile group (e.g., Boc) and a base-labile group (e.g., Fmoc). Another powerful combination involves a group removable by hydrogenolysis (e.g., Cbz) and one cleaved by a specific nucleophile (e.g., Nosyl).

Troubleshooting Common Challenges

Solubility Issues:

-

Co-solvents: Employing a mixture of solvents, such as DCM/THF or chloroform/methanol, can enhance the solubility of long-chain aliphatic amines.

-

Phase-Transfer Catalysis: For biphasic reactions, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the aqueous and organic phases.

-

Solvent-Free Conditions: In some cases, solvent-free reactions using neat reagents can be effective, especially for Boc protection.[9]

Incomplete Reactions:

-

Increased Temperature: Gently heating the reaction mixture can often drive sluggish reactions to completion. However, this must be done with caution to avoid side reactions.

-

More Reactive Reagents: Using more activated protecting group reagents, such as Fmoc-Cl instead of Fmoc-OSu, can increase the reaction rate.

-

Catalyst: For Boc protection, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.

Difficult Deprotection:

-

Stronger Reagents/Longer Reaction Times: For sterically hindered protected amines, more forcing deprotection conditions may be necessary, such as higher concentrations of acid or longer reaction times.

-

Alternative Cleavage Methods: If a standard deprotection method fails, consider an alternative. For example, if catalytic hydrogenation of a Cbz group is slow, switching to a transfer hydrogenation protocol or a strong acid cleavage might be more effective.

Summary of Common Amine Protecting Groups for Long-Chain Aliphatics

| Protecting Group | Introduction Reagent | Common Deprotection Conditions | Orthogonal To | Key Advantages |

| Boc | (Boc)₂O | TFA, HCl | Cbz, Fmoc, Nosyl | Stable to base and nucleophiles. |

| Cbz | Cbz-Cl | H₂, Pd/C | Boc, Fmoc, Nosyl | Stable to acid and base. |

| Fmoc | Fmoc-Cl, Fmoc-OSu | 20% Piperidine/DMF | Boc, Cbz | Mild, base-labile cleavage. |

| Nosyl | Ns-Cl | Thiophenol, K₂CO₃ | Boc, Cbz, Fmoc | Very stable, mild nucleophilic cleavage. |

Conclusion

The successful synthesis of complex molecules containing long-chain aliphatic amines hinges on a well-thought-out protecting group strategy. The challenges of decreased reactivity and poor solubility necessitate careful consideration of the choice of protecting group, reaction conditions, and purification methods. By understanding the nuances of each protecting group and employing orthogonal strategies, researchers can navigate these challenges and efficiently construct their target molecules. The experimental protocols and troubleshooting guide provided herein serve as a practical resource for scientists and drug development professionals working with this important class of compounds.

References

- BenchChem. (2025). A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc.

- PubMed. (2026).

- BenchChem. (2025).

- ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.

- Chem-Station Int. Ed. (2014). Fukuyama Amine Synthesis.

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).

- MDPI. (2019). In Situ IR Study on Effect of Alkyl Chain Length between Amines on Its Stability against Acidic Gases.

- OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.

- ResearchGate. (2020). Recent Advances in the Protection of Amine Functionality: A Review.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- PMC. (2018).

- BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.

- PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- SciSpace. (n.d.).

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.).

- Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- IIT. (2020). Protecting Groups.

- Academia.edu. (n.d.). (PDF) Amino Acid-Protecting Groups.

- Wikipedia. (n.d.). Protecting group.

- Wuxi Weiheng Chemical Co., Ltd. (n.d.).

- J&K Scientific LLC. (2021). BOC Protection and Deprotection.

- (PDF)

- Master Organic Chemistry. (2018).

- Solubility enhancement techniques: A comprehensive review. (2023).

- The Medical Biochemistry Page. (2026). Sphingolipid Metabolism and the Ceramides.

- PMC. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.

- International Journal of Pharmacy & Pharmaceutical Research. (2020). A Review on Solubility Enhancement Techniques.

- Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.

- PMC. (n.d.). Sphingolipid and Ceramide Homeostasis: Potential Therapeutic Targets.

- 2 Protection of Functional Groups. (n.d.).

- International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.

- BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.

- PubMed. (n.d.). Structural and Kinetic Characterization of a Novel N-acetylated Aliphatic Amine Metabolite of the PRMT Inhibitor, EPZ011652.

- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.

- Amino Acid-Protecting Groups. (2019).

- Google Patents. (n.d.).

- BenchChem. (2025).

- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015).

- Canada.ca. (2021). Risk Management Scope for Long-chain Aliphatic Amines (including DPDAB CAS RN 68479-04-9).

- PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.

- PubMed. (2019). Reactions of aliphatic amines with ozone: Kinetics and mechanisms.

- Glen Research. (n.d.). Deprotection Guide.

- Organic Chemistry Portal. (n.d.).

Sources

- 1. chem.iitb.ac.in [chem.iitb.ac.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. canada.ca [canada.ca]

- 8. One moment, please... [total-synthesis.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 14. scispace.com [scispace.com]

- 15. bio.libretexts.org [bio.libretexts.org]

Theoretical Modeling of Long-Chain N-Cbz Protected Amines: Conformational Dynamics, Electronic Structure, and Mechanistic Insights

Executive Summary

The theoretical modeling of long-chain aliphatic amines protected by the Carboxybenzyl (Cbz) group presents a unique biophysical challenge. These molecules are characterized by a dichotomy of molecular forces: the highly flexible, hydrophobic aliphatic chain governed by London dispersion forces, and the rigid, planar, and aromatic carbamate linkage dominated by

As a Senior Application Scientist, this whitepaper provides a comprehensive, causality-driven guide to computationally modeling these systems. We will bridge Molecular Dynamics (MD) and Density Functional Theory (DFT) to map their conformational landscapes, evaluate their electronic structures, and mechanistically model their deprotection pathways.

Electronic Structure and the Rigidity of the Carbamate Linkage

Unlike standard peptide bonds, the carbamate linkage in N-Cbz protected amines exhibits unique electronic properties. The extended delocalization of

Computational modeling using DFT reveals that carbamates are substantially more rigid than standard amino acid building blocks. Interestingly, while peptides almost exclusively adopt trans configurations at low energies, cis configurations of the amide bond can be energetically stable in carbamates [[1]]().

Furthermore, the electrophilicity of the carbonyl carbon is a defining feature of the carbamate's stability. DFT-derived Mulliken charge analysis demonstrates that the carbonyl carbon in carbamates is less electron-dense (less electrophilic) than in corresponding carbonates, which directly causes their higher stability against spontaneous hydrolysis in neutral or mildly acidic conditions 2.

Quantitative Data Summary

| Molecular Property | Computational Method | Observed Value / Metric | Phenomenological Impact |

| Carbonyl Mulliken Charge | DFT (B3LYP) | +0.406 | Lower electrophilicity compared to carbonates (+0.516), dictating slower hydrolysis rates 2. |

| Cis/Trans Energy Gap | DFT (B3LYP-D3/PCM) | ~1.5 - 3.0 kcal/mol | Increased rigidity; stable cis conformers exist due to extended |

| Aliphatic Clusterization Energy | PM3 / COSMO | 62.6 kJ/mol | Drives hydrophobic collapse and self-assembly of long-chain amines in aqueous media 3. |

| DFT (def2-TZVPP) | 7.12 - 7.50 ppm | Validates the electronic shielding effects of the aromatic protecting group 4. |

Conformational Dynamics: Bridging MD and DFT

Modeling a long-chain aliphatic amine directly with DFT is computationally prohibitive due to the

The Causality of Dispersion Corrections: When optimizing these geometries, standard hybrid functionals (like B3LYP) frequently fail because they do not account for long-range van der Waals interactions. In reality, the highly flexible aliphatic chain often undergoes "hydrophobic collapse," folding back to interact with the aromatic ring of the Cbz group via CH-

Fig 1: Hierarchical MD-to-DFT workflow for conformational sampling of flexible N-Cbz amines.

Mechanistic Modeling of Cbz Deprotection

While the Cbz group is classically removed via hydrogenolysis (Pd/C, H

The Causality of the Solvent Effect: Why HFIP? HFIP is a strongly hydrogen-bonding, highly polar, yet strictly non-nucleophilic solvent. From a computational perspective, explicitly modeling HFIP molecules around the AlCl

Fig 2: Acid-mediated mechanistic pathway for orthogonal N-Cbz deprotection.

Self-Validating Computational Protocol

To ensure scientific integrity, computational models must be self-validating. A theoretical minimum is meaningless unless it correlates with empirical spectroscopic data. Below is the step-by-step methodology for modeling long-chain N-Cbz amines.

Step 1: Initial Conformational Sampling (Molecular Dynamics)

-

Parameterize the N-Cbz long-chain amine using the CHARMM36 or OPLS-AA force field.

-

Solvate the system in a simulation box (e.g., explicit chloroform or water, depending on the target environment) and neutralize with counter-ions if necessary.

-

Run a 500 ns production MD simulation at 298.15 K to thoroughly sample the conformational space of the flexible aliphatic chain.

Step 2: Trajectory Clustering

-

Perform RMSD-based clustering on the MD trajectory to identify the most frequently occurring macrostates (e.g., extended chain vs. collapsed chain).

-

Extract the central structure from the top 50 most populated clusters to serve as starting geometries for quantum mechanical refinement.

Step 3: DFT Geometry Optimization

-

Import the extracted frames into Gaussian 16 (or equivalent QM software).

-

Optimize the geometries using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

-

Critical Step: Explicitly enable Grimme’s D3 dispersion correction (EmpiricalDispersion=GD3) to accurately capture the CH-

interactions between the aliphatic tail and the Cbz ring 1. Apply a Polarizable Continuum Model (PCM) to simulate the solvent environment.

Step 4: Frequency Analysis (The Self-Validation Check)

-

Run a vibrational frequency analysis on all optimized geometries.

-

Causality Check: Ensure that there are zero imaginary frequencies . An imaginary frequency indicates the structure is trapped in a transition state (saddle point) rather than a true local minimum. Discard or re-optimize any structures with imaginary frequencies.

Step 5: Spectroscopic Validation via NMR Simulation

-

Take the lowest-energy validated conformers and calculate their Isotropic Magnetic Shielding Tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Utilize the def2-TZVPP basis set for high-accuracy chemical shift predictions 4.

-

Compare the calculated

H and

References

-

Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ACS Publications. 1

-

Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Bulletin of the Chemical Society of Ethiopia (AJOL). 4

-

Relationship between the Bulk and Surface Basicity of Aliphatic Amines: A Quantum Chemical Approach. ACS Omega. 3

-

Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal / Journal of Organic Chemistry. 5

-

Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. 2

Sources

Application Note: Strategic Integration of Benzyl N-(12-aminododecyl)carbamate as a Hydrophobic Spacer in Antibody-Drug Conjugates

[1]

Executive Summary

The engineering of the linker-payload interface is a determinant factor in the pharmacokinetics and therapeutic index of Antibody-Drug Conjugates (ADCs).[1] While hydrophilic linkers (e.g., PEGs) are often employed to reduce aggregation, specific therapeutic contexts require hydrophobic spacers to modulate metabolite permeability or facilitate binding within deep hydrophobic pockets of target enzymes.

Benzyl N-(12-aminododecyl)carbamate (CAS: 66095-20-3) serves as a critical heterobifunctional precursor for introducing a 12-carbon aliphatic chain (C12) into ADC constructs.[1] This application note details the strategic use of this molecule to create "Drug-Linker" intermediates. We provide a validated workflow for coupling this spacer to a payload, deprotecting the Carboxybenzyl (Cbz) group, and activating the construct for antibody conjugation.

Key Applications

-

Metabolite Engineering: Generating lipophilic catabolites (e.g., amino-dodecyl-payloads) that can diffuse across membranes to exert a "bystander effect" on antigen-negative tumor cells.[1]

-

PROTAC-ADCs: The C12 chain mimics the hydrophobic linkers often required for E3 ligase-protein of interest bridging in Proteolysis Targeting Chimeras (PROTACs).[1]

-

Spatial Separation: Providing a ~15 Å distance between the antibody and payload to reduce steric hindrance during payload processing.[1]

Chemical Profile & Handling

| Property | Specification |

| Compound Name | Benzyl N-(12-aminododecyl)carbamate |

| Synonyms | N-Cbz-1,12-diaminododecane; N-(12-Aminododecyl)carbamic acid benzyl ester |

| CAS Number | 66095-20-3 (Free base); 1051420-16-6 (HCl salt) |

| Molecular Weight | 334.50 g/mol |

| Structure | Bn-O-CO-NH-(CH₂)₁₂-NH₂ |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol.[1][2] Poorly soluble in water.[1] |

| Storage | -20°C, under inert atmosphere (Ar/N₂). Hygroscopic (if salt form).[1] |

Safety Note: This compound is a primary amine.[1] Handle with standard PPE to avoid inhalation or skin contact.[1]

Strategic Workflow: From Precursor to ADC

The utilization of this linker involves a three-phase synthetic pathway.[1][3] The Cbz group provides orthogonal protection, stable against the basic conditions often used for ester activation, but removable via catalytic hydrogenation.[1]

Mechanism of Action Diagram

The following diagram illustrates the synthetic flow from the raw spacer to the final bioconjugation step.

Caption: Synthetic pathway for integrating the C12 spacer. The Cbz group protects the distal amine during payload attachment, ensuring mono-functionalization.[1]

Detailed Protocols

Phase 1: Conjugation to Payload (Amide Bond Formation)

Objective: Attach the free amine of the spacer to a carboxylic acid moiety on the payload (or its activated NHS ester).

-

Reagents:

-

Protocol:

-

Dissolve the Payload-NHS ester in anhydrous DMF (concentration ~10-20 mg/mL).[1]

-

Add DIPEA to the solution.[1]

-

Add Benzyl N-(12-aminododecyl)carbamate (dissolved in minimal DMF) dropwise to the payload solution.[1]

-

Stir at Room Temperature (RT) under nitrogen for 4–12 hours. Monitor reaction progress by LC-MS (Target mass: Payload + 334.5 - leaving group).[1]

-

Purification: Dilute reaction mixture with water/acetonitrile and purify via preparative HPLC (C18 column).

-

Lyophilize fractions containing the product (Intermediate A).

-

Phase 2: Cbz Deprotection (Hydrogenolysis)

Objective: Remove the Benzyl carbamate protecting group to reveal the primary amine for the next linkage. Critical Constraint: Ensure your payload does not contain reducible groups (e.g., double bonds, nitro groups, or benzyl ethers that are essential) which might be affected by hydrogenation. If the payload is sensitive, alternative acid-labile linkers (Boc) should have been selected.[1]

-

Reagents:

-

Protocol:

-

Dissolve Intermediate A in MeOH/THF (1:1).

-

Carefully add 10% Pd/C (10-20% by weight of substrate) under an inert atmosphere (Nitrogen).[1] Caution: Pd/C is pyrophoric. [1]

-

Purge the system with Hydrogen gas (H₂) three times.[1]

-

Stir under H₂ atmosphere (1 atm is usually sufficient) for 2–6 hours.

-

Monitor by LC-MS.[1] The mass should decrease by ~134 Da (Loss of Bn-O-CO-, gain of H).[1]

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

-

Concentrate the filtrate in vacuo to yield Intermediate B (Amino-C12-Payload).

-

Phase 3: Activation with Maleimide (Linker Head)

Objective: Attach a maleimide group (for cysteine conjugation) to the newly liberated amine.

-

Reagents:

-

Protocol:

Phase 4: Antibody Conjugation

Objective: Conjugate the hydrophobic Drug-Linker to a reduced antibody.[1]

-

Protocol:

-

Reduction: Treat the antibody (e.g., IgG1) with TCEP (2.5 equiv per interchain disulfide) in PBS/EDTA (pH 7.4) at 37°C for 1 hour to generate free thiols.

-

Buffer Exchange: Remove excess TCEP using a desalting column (PD-10 or Zeba spin) equilibrated with conjugation buffer (PBS pH 7.4, 1 mM EDTA).[1]

-

Conjugation: Add the Drug-Linker (dissolved in DMSO, max 10% v/v final DMSO) to the antibody (8-10 molar excess over antibody).

-

Incubation: Incubate at 4°C for 1 hour or RT for 30 mins.

-

Quenching: Add N-acetylcysteine (20 equiv) to quench unreacted maleimides.

-

Purification: Remove small molecules via Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC).[1]

-

Critical Considerations & Troubleshooting

Solubility & Aggregation

The C12 chain is highly hydrophobic.[1]

-

Risk: The "Drug-Linker" may precipitate in aqueous buffers during conjugation, or the final ADC may aggregate.[1]

-

Mitigation:

-

Ensure the DMSO content during conjugation is optimized (typically 10-15%).[1]

-

If the payload is also hydrophobic (e.g., PBD dimer, Tubulysin), this C12 linker is not recommended unless the antibody is extremely stable. Consider using a PEGylated variant (e.g., C12-PEG4) to balance hydrophobicity.[1]

-

Characterization (QC)

-

Hydrophobic Interaction Chromatography (HIC): Essential for determining the Drug-to-Antibody Ratio (DAR). The C12 chain will significantly increase the retention time of the conjugated species compared to the naked antibody.

-

Size Exclusion Chromatography (SEC): Mandatory to verify that the hydrophobic linker has not caused antibody aggregation (High Molecular Weight species > 5% is unacceptable).

References

-

Nolting, B. (2013).[1] Linker Technologies for Antibody-Drug Conjugates. Methods in Molecular Biology. Link

-

Tsuchikama, K., & An, Z. (2018).[1] Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell.[1] Link

-

BroadPharm. ADC Linkers and PEGylation Reagents. Link

-

Smolecule. Tert-butyl N-(12-aminododecyl)carbamate in PROTAC and ADC applications. Link

-

Jain, N., et al. (2015).[1] Current ADC Linker Chemistry. Pharm Res. Link

Application Note: Divergent Synthesis of Amphiphilic Scaffolds using Benzyl N-(12-aminododecyl)carbamate

Executive Summary

This application note details the synthesis and utilization of Benzyl N-(12-aminododecyl)carbamate (Mono-Cbz-1,12-diaminododecane), a critical "Janus" intermediate for constructing high-value amphiphiles.

The C12 alkyl chain provides a distinct hydrophobic spacer that influences membrane fluidity and self-assembly critical packing parameters. By leveraging the orthogonality of the Benzyloxycarbonyl (Cbz) protecting group against acid-labile (Boc) and base-labile (Fmoc) chemistries, this scaffold enables the precise synthesis of:

-

Ionizable Cationic Lipids for RNA-Lipid Nanoparticles (LNPs).

-

Gemini Surfactants for gene delivery and antimicrobial coatings.

-

Surface-Anchored Linkers for biosensor functionalization.

Core Synthesis: The Mono-Protection Challenge

The primary challenge in synthesizing Benzyl N-(12-aminododecyl)carbamate is avoiding the statistical formation of the symmetric bis-Cbz byproduct. A standard 1:1 reaction often yields a 1:2:1 mixture (diamine:mono:bis).

Protocol 1: High-Fidelity Synthesis of Mono-Cbz-1,12-diaminododecane

Objective: Isolate high-purity mono-protected amine (>95%) while recovering unreacted diamine.

Reagents:

-

1,12-Diaminododecane (5.0 equivalents)

-

Benzyl Chloroformate (Cbz-Cl) (1.0 equivalent)[1]

-

Dichloromethane (DCM)

-

Sodium Hydroxide (1M NaOH) and Hydrochloric Acid (1M HCl)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,12-diaminododecane (100 g, 0.5 mol) in DCM (500 mL). The large excess (5 eq) is statistically required to suppress bis-protection.

-

Controlled Addition: Cool the solution to 0°C. Add Cbz-Cl (17 g, 0.1 mol) dissolved in DCM (50 mL) dropwise over 2 hours. Critical: Rapid addition causes local high concentrations, favoring bis-protection.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

-

Purification (The "pH Switch" Technique):

-

Wash 1 (Remove Salt): Wash the organic phase with water.

-

Extraction 1 (Remove Excess Diamine): Extract the DCM layer with 1M HCl (3 x 200 mL).

-

Mechanism:[2] The unreacted diamine (2 amines) becomes a dication (highly water-soluble). The Mono-Cbz product (1 amine) becomes a monocation (amphiphilic but water-soluble). The bis-Cbz byproduct (0 amines) remains in the DCM.

-

-

Separation: Discard the DCM layer (contains bis-Cbz impurity).

-

Recovery: Basify the aqueous acidic extract to pH 14 using 4M NaOH. The amines precipitate.[3]

-

Extraction 2 (Isolate Product): Extract the basic aqueous phase with fresh DCM.

-

Note: At this stage, both diamine and mono-Cbz product are extracted.[2] However, due to the extreme hydrophobicity of the C12 chain, the mono-Cbz product partitions preferentially into DCM, while a significant portion of the diamine can be retained in the aqueous phase if the volume is controlled, or separated via recrystallization from hexane/ethyl acetate.

-

-

-

Final Polish: Concentrate the organic layer.[1][2] Recrystallize from Hexane/EtOAc to remove trace diamine.

Yield: Typically 65-75% based on Cbz-Cl.

Visualization: Purification Logic

Caption: The "pH Switch" purification strategy exploits the differential basicity and hydrophobicity of the mono-protected species versus the bis-protected byproduct.

Application A: Synthesis of Ionizable Lipids (LNP Precursors)

Ionizable lipids require a tertiary amine headgroup (for endosomal escape) and hydrophobic tails. The Mono-Cbz-C12 amine is an ideal scaffold because the C12 chain serves as a permanent hydrophobic spacer, while the free amine allows for "Head Group Engineering."

Protocol 2: Reductive Alkylation for Tail Attachment

Context: This protocol attaches two lipid tails to the free amine, creating a "Y-shape" lipid, or attaches a polar head group if the Cbz is removed later. Here, we describe synthesizing a C12-Linker-Headgroup motif.

Reagents:

-

Mono-Cbz-1,12-diaminododecane[4]

-

Formaldehyde or Lipid Aldehyde (e.g., Octanal)

-

Sodium Triacetoxyborohydride (STAB)

-

Acetic Acid (catalytic)

Workflow:

-

Imine Formation: Dissolve Mono-Cbz amine (1 eq) and Aldehyde (2.2 eq) in Dichloroethane (DCE). Add Acetic acid (1 drop). Stir 30 min.

-

Reduction: Add STAB (3.0 eq) carefully. Stir 12h at RT.

-

Quench: Add saturated NaHCO3. Extract with DCM.[1]

-

Result: A tertiary amine with two alkyl tails and one protected amine end (Cbz-NH-C12-N(R)2).

-

Deprotection: Hydrogenolysis (H2, Pd/C) removes the Cbz, exposing the primary amine for conjugation to a targeting ligand (e.g., Folate, GalNAc) or PEG.

Application B: Synthesis of Gemini Surfactants

Gemini surfactants (two hydrophilic heads, two hydrophobic tails, linked by a spacer) show superior critical micelle concentration (CMC) values compared to monomeric surfactants.

Protocol 3: Dimerization via Activated Linkers

Mechanism: Reacting two equivalents of Mono-Cbz-1,12-diaminododecane with a di-activated core (e.g., Succinyl chloride) creates a spacer-bridged surfactant precursor.

Data: Comparative Surfactant Properties

| Property | Conventional (CTAB) | C12-Gemini (Synthesized) | Advantage |

| CMC (mM) | ~0.9 | ~0.02 | 45x lower concentration needed |

| Solubilization | Standard | High Capacity | Better drug loading |

| Morphology | Spherical Micelles | Vermike-like / Vesicles | Viscoelastic fluids |

Quality Control & Characterization

Trust in the scaffold requires rigorous validation.

Analytical Parameters

| Method | Target Signal (Mono-Cbz-1,12-diaminododecane) | Interpretation |

| 1H NMR (CDCl3) | δ 7.35 (m, 5H, Ar-H) | Confirms Benzyl group |

| δ 5.09 (s, 2H, Ar-CH2-O) | Confirms Carbamate linkage | |

| δ 3.18 (q, 2H, CH2-NH-Cbz) | Alpha-proton to carbamate | |

| δ 2.68 (t, 2H, CH2-NH2) | Alpha-proton to free amine | |

| TLC (10% MeOH/DCM) | Rf ~ 0.3 (Ninhydrin +) | Free amine stains purple |

| ESI-MS | [M+H]+ = 335.3 | Confirms Mono-protection |

Troubleshooting Guide

-

Problem: Product is an oil that won't crystallize.

-

Cause: Residual solvent or trace bis-impurity.

-

Fix: Dissolve in minimum hot ethyl acetate, add hexanes until cloudy, cool to -20°C. Seed if possible.

-

-

Problem: Low yield after acid extraction.

-

Cause: Emulsion formation due to amphiphilic nature of the C12 chain.

-

Fix: Add brine to the aqueous phase to break emulsions; use centrifugation if necessary.

-

Pathway Visualization: Divergent Synthesis

Caption: Divergent synthetic pathways utilizing the Mono-Cbz scaffold for both solution-phase lipid synthesis and solid-phase surface modification.

References

-

Synthesis of Mono-Boc-Protected Diamines. Synthetic Communications, 2007.[2] (Describes the statistical protection strategy and purification of long-chain diamines).

-

Benzyl Chloroformate (Cbz-Cl) Properties & Protocols. Common Organic Chemistry. (Standard protocols for amine protection).

-

Synthesis, Properties, and Biomedical Application of Dicationic Gemini Surfactants. MDPI Molecules, 2023. (Details the use of C12 spacers and carbamate linkages in surfactant design).

-

Solid-Phase Synthesis Using N-Cbz Protected Building Blocks. BenchChem Application Notes. (Discusses the orthogonality of Cbz groups in complex synthesis).

-

Lipid Nanoparticle Synthesis. BOC Sciences Lipid Synthesis Guide. (Contextualizes the role of hydrophobic amino-lipids in LNP manufacturing).

Sources

surface modification of gold substrates using Benzyl N-(12-aminododecyl)carbamate

Application Note: Surface Modification of Gold Substrates using Benzyl N-(12-aminododecyl)carbamate

Executive Summary

This guide details the protocols for functionalizing gold substrates with Benzyl N-(12-aminododecyl)carbamate (also known as N-Cbz-1,12-diaminododecane). This molecule is a strategic hetero-bifunctional linker featuring a long alkyl chain (

Unlike simple diamines which often form disordered "looped" structures on gold (where both amines bind to the surface), this mono-protected derivative ensures unidirectional assembly . The free amine acts as the anchor (or reaction partner), while the Cbz group protects the distal amine, presenting a defined hydrophobic surface that can be selectively deprotected later.

We present two distinct workflows:

-

Direct Self-Assembly (Au-N): For rapid functionalization relying on coordinate covalent interactions.

-

Covalent Tethering (Au-S-Amide): The industry-standard approach for drug development, utilizing a thiol-carboxylate underlayer for maximum stability.

Molecule Profile & Mechanism

-

Molecule: Benzyl N-(12-aminododecyl)carbamate

-

Structure:

-

Role: Surface modifier, spacer, and amine-precursor.

-

Key Feature: The

alkyl chain provides sufficient Van der Waals energy (approx. 1 kcal/mol per

Mechanistic Pathways

Caption: Mechanistic pathways for surface modification. Direct assembly relies on amine-gold coordination, while covalent tethering utilizes a stable thiol anchor.

Pre-Experimental Requirements

Materials

-

Substrate: Gold-coated glass (Au thickness >20 nm) with Ti or Cr adhesion layer.

-

Ligand: Benzyl N-(12-aminododecyl)carbamate (High Purity >97%).

-

Solvents: Anhydrous Ethanol (EtOH), Tetrahydrofuran (THF) (if solubility is low in EtOH).

-

Coupling Agents (for Protocol B): 11-Mercaptoundecanoic acid (MUA), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

-

Cleaning: Piranha solution (

, 3:1) or UV/Ozone cleaner.

Safety Warning

Piranha Solution is explosive in contact with organics. Use extreme caution, full PPE, and a dedicated fume hood.

Protocol A: Direct Self-Assembly (Au-N)